molecular formula C18H15Cl2N3O2 B2921131 N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-39-0

N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2921131
CAS No.: 1115871-39-0
M. Wt: 376.24
InChI Key: PKPOOCHPXYEJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dichlorophenyl group linked via an acetamide bridge to a 2-ethylquinazolin-4-yloxy moiety. The 3,4-dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the quinazoline ring contributes to π-π stacking interactions.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOOCHPXYEJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS Number: 1115871-39-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18_{18}H15_{15}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight : 376.24 g/mol
  • Structural Characteristics : The compound features a dichlorophenyl moiety and a quinazoline derivative, which are significant for its interaction with biological targets.

This compound exhibits various biological activities that can be attributed to its structural components:

  • Antinociceptive Properties : Research indicates that compounds similar to this structure may interact with sigma receptors (σ receptors), which are implicated in pain modulation. For instance, related compounds have shown significant affinity for the σ1 receptor, suggesting potential analgesic effects .
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that quinazoline derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
  • Antimicrobial Activity : The presence of the dichlorophenyl group may enhance the compound's ability to penetrate microbial membranes, thereby exerting antimicrobial effects. This is particularly relevant in the context of drug-resistant bacteria .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFocusFindings
Study 1Sigma Receptor BindingHigh affinity for σ1 receptors (Ki = 42 nM); selective over σ2 receptors .
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation effectively .
Study 3Antimicrobial PropertiesDemonstrated significant activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Analgesic Effect

In a formalin test evaluating antinociceptive effects, compounds structurally related to this compound showed a marked reduction in pain responses at various doses. This suggests that the compound may be effective in managing inflammatory pain conditions.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death and reduced viability, indicating its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • Propanil (N-(3,4-Dichlorophenyl)Propanamide): A simpler analog with a propanamide chain instead of the quinazoline-oxyacetamide group. Propanil is a known herbicide, indicating that the quinazoline moiety in the target compound likely alters bioactivity significantly .
  • N-(2-(Substituted)-4-Oxothiazolidin-3-yl)Acetamides: These compounds (e.g., from ) replace the quinazoline with thiazolidinone rings. The 4-methylcoumarinyl group in these analogs enhances fluorescence properties, suggesting that heterocyclic substitutions directly impact physicochemical behavior .

Heterocyclic Modifications

  • 2-Cyano-N-(4-Sulfamoylphenyl)Acetamides (): Compounds like 13a–e feature cyano and sulfamoyl groups, which improve hydrogen-bonding capacity compared to the dichlorophenyl-quinazoline system. For example, 13b (4-methoxyphenyl derivative) shows a melting point of 274°C, higher than typical dichlorophenyl derivatives, likely due to increased polarity .
  • Benzothiazole Derivatives () : The patent compound N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide demonstrates that benzothiazole rings paired with trifluoromethoxy groups yield moderate synthetic yields (45%) under microwave irradiation, contrasting with traditional reflux methods used for quinazoline derivatives .

Data Tables

Table 1: Key Properties of Selected Acetamide Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 3,4-Dichlorophenyl, Quinazoline Not Reported Not Given Acetamide, Ethylquinazoline -
Propanil 3,4-Dichlorophenyl, Propanamide Not Reported Not Given Propanamide
13b () 4-Methoxyphenyl, Cyano 274 95 Cyano, Sulfamoyl
Patent Compound 28 () Benzothiazole, Trifluoromethoxy Not Reported 45 Trifluoromethoxy
Crystal Structure Compound () 3,4-Dichlorophenyl, Pyrazolone 473–475 Not Given Pyrazolone

Table 2: Impact of Heterocyclic Groups on Bioactivity

Heterocycle Example Compound Potential Application Key Interaction
Quinazoline Target Compound Not Reported π-π Stacking
Thiazolidinone AJ5d () Anticancer Hydrogen Bonding
Benzothiazole Patent Compound 28 () Not Reported Lipophilic Interactions
Pyridopyrimidine CAS 1105213-78-2 () Not Reported Fluorescence

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis of quinazolinone-derived acetamides typically involves sequential functionalization of the quinazolinone core. For example:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with carbonyl compounds (e.g., urea or thiourea) under acidic or basic conditions .

Acetamide Coupling : Reacting the quinazolin-4-ol intermediate with 2-chloro-N-(3,4-dichlorophenyl)acetamide via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

Ethyl Group Introduction : Alkylation at the quinazolinone 2-position using ethyl halides under reflux conditions .

  • Critical Factors :

  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity of intermediates.
  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Yield Optimization : Yields range from 50–80%, with impurities often arising from incomplete alkylation or hydrolysis of the acetamide group .

Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., quinazolinone aromatic protons at δ 7.5–8.5 ppm, ethyl group protons at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₄Cl₂N₃O₂: 394.05) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.2° between dichlorophenyl and quinazolinone planes) and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in kinase inhibition assays?

  • Hypothesis : The dichlorophenyl and quinazolinone groups likely act as ATP-competitive inhibitors by occupying hydrophobic pockets in kinase catalytic domains.
  • Experimental Design :

Docking Studies : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17), focusing on interactions with hinge-region residues (e.g., Met793) .

Kinase Profiling : Test against a panel of 50 kinases at 1 µM to identify selectivity (e.g., IC₅₀ < 100 nM for VEGFR2 vs. >1 µM for CDK2) .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 3,4-dichlorophenyl with 4-methoxyphenyl) to assess potency changes .

  • Data Interpretation : Reduced activity in analogs lacking the 3,4-dichloro substitution suggests halogen bonding is critical for target engagement .

Q. How do crystallographic data inform formulation strategies for improved solubility?

  • Key Findings :

  • Hydrogen Bonding : Intermolecular N–H⋯O bonds (e.g., 2.8 Å) create rigid crystal lattices, reducing aqueous solubility .
  • Packing Analysis : Planar quinazolinone and dichlorophenyl groups stack via π-π interactions, further limiting dissolution .
    • Formulation Solutions :

Co-crystallization : Use succinic acid to disrupt stacking via carboxylate–quinazolinone hydrogen bonds.

Nanoemulsions : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Contradictions and Limitations

  • vs. 11 : Conflicting reports on optimal bases (K₂CO₃ vs. NaH) for acetamide coupling suggest substrate-specific reactivity.
  • : Crystallographic data are limited to analogs; full structural analysis of the target compound is pending.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.